molecular formula C21H20O13 B1256305 (3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate CAS No. 82958-44-9

(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate

Cat. No.: B1256305
CAS No.: 82958-44-9
M. Wt: 480.4 g/mol
InChI Key: CDRRULDABVKKHU-YQBPHPIXSA-N
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Description

[(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate is a natural product found in Mallotus japonicus, Astilbe chinensis, and other organisms with data available.

Scientific Research Applications

Biotransformation and Biological Activities

  • Biotransformation of Gallic Acid : A study on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 reported the production of new glucosidated compounds with potential pharmacological and toxicological properties. This research illustrates the utility of microbial cultures in generating mammalian metabolites of phenolic compounds, which could be relevant for investigating the pharmacological properties of complex molecules like the one (Hsu et al., 2007).

Chemical Synthesis and Evaluation

  • Synthesis of Novel Compounds : Another study focused on the synthesis and biological evaluation of novel R1, R2 substituted pyrazole-based heterocycles attached to sugar moieties. These compounds were tested for anti-diabetic activity, showcasing the process of creating new molecular frameworks that could be applicable for designing compounds with specific therapeutic activities (Vaddiraju et al., 2022).

Antibacterial and Cytotoxic Activities

  • Novel Triazolyl Pyranochromen-2(1H)-ones : Research on the synthesis of triazolyl pyranochromen-2(1H)-one derivatives revealed compounds with moderate antibacterial activity. Such studies are critical for developing new antimicrobial agents and may offer insights into the potential antibacterial properties of structurally complex compounds (Kumar et al., 2016).

Exploration of New Metabolites

  • Isolation of New Metabolites : The culture of Macrophoma commelinae yielded new metabolites with unique structures. This example underscores the importance of exploring natural sources for discovering new compounds, which could be relevant for understanding the properties and applications of complex molecules like "(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate" (Sakurai et al., 1988).

Properties

CAS No.

82958-44-9

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

IUPAC Name

[(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C21H20O13/c1-31-17-10(24)4-7-12(15(17)27)18-19(34-21(7)30)16(28)14(26)11(33-18)5-32-20(29)6-2-8(22)13(25)9(23)3-6/h2-4,11,14,16,18-19,22-28H,5H2,1H3/t11-,14-,16+,18+,19-/m1/s1

InChI Key

CDRRULDABVKKHU-YQBPHPIXSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)OC2=O)O

SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)OC2=O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)OC2=O)O

Synonyms

11-O-galloylbergenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate
Reactant of Route 4
(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate
Reactant of Route 5
(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate
Reactant of Route 6
(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate

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